molecular formula C19H19ClN2O2S2 B11262389 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11262389
M. Wt: 407.0 g/mol
InChI Key: XATBHZORXGHAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonamide Moiety: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring may interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide with a thiazole ring, used as an antimicrobial agent.

    Ritonavir: A thiazole-containing antiretroviral drug.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2O2S2

Molecular Weight

407.0 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H19ClN2O2S2/c1-13-3-4-14(2)18(11-13)26(23,24)21-10-9-17-12-25-19(22-17)15-5-7-16(20)8-6-15/h3-8,11-12,21H,9-10H2,1-2H3

InChI Key

XATBHZORXGHAMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.